molecular formula C41H45FN4O4S B14803211 Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate

Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate

Cat. No.: B14803211
M. Wt: 708.9 g/mol
InChI Key: BQTUVPHCILDXIC-UHFFFAOYSA-N
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Description

Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate is a complex organic compound that features a unique combination of indole, pyrimidine, and sulfanyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and N,N-dimethylmethylene ammonium chloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The indole and pyrimidine moieties are known to bind with high affinity to various receptors, potentially modulating biological processes such as cell signaling and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    5-Fluoroindole: Shares the indole and fluorine moieties.

    N-acetylindole: Contains the indole and acetyl groups.

Uniqueness

Ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate is unique due to its combination of indole, pyrimidine, and sulfanyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-[5-[(1-acetyl-2,3-dihydroindol-2-yl)methoxy]-3-tert-butylsulfanyl-1-[[4-(5-fluoropyrimidin-2-yl)phenyl]methyl]indol-2-yl]-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H45FN4O4S/c1-8-49-39(48)41(6,7)21-36-37(51-40(3,4)5)33-20-32(50-25-31-19-29-11-9-10-12-34(29)46(31)26(2)47)17-18-35(33)45(36)24-27-13-15-28(16-14-27)38-43-22-30(42)23-44-38/h9-18,20,22-23,31H,8,19,21,24-25H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUVPHCILDXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=C(C2=C(N1CC3=CC=C(C=C3)C4=NC=C(C=N4)F)C=CC(=C2)OCC5CC6=CC=CC=C6N5C(=O)C)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H45FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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